
Safotibant
Vue d'ensemble
Description
Safotibant, également connu sous son code de recherche LF22-0542, est un antagoniste non peptidique du récepteur de la bradykinine B1. Il s'agit d'un composé synthétique de formule chimique C25H34N4O5S et d'une masse molaire de 502,63 g/mol . This compound a montré un potentiel significatif dans le traitement de la douleur et de l'inflammation, en particulier dans des affections telles que l'œdème maculaire diabétique et la douleur neuropathique .
Méthodes De Préparation
La synthèse de Safotibant implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle imidazole : Ceci implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle imidazole.
Fixation du groupe phényle : Le groupe phényle est introduit par une réaction de substitution.
Formation du groupe sulfonamide : Cette étape implique la réaction de l'intermédiaire avec un chlorure de sulfonyle pour former le groupe sulfonamide.
Couplage final : La dernière étape consiste à coupler l'intermédiaire avec une amine appropriée pour former this compound.
Les méthodes de production industrielle de this compound impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que l'extensibilité pour une production à grande échelle .
Analyse Des Réactions Chimiques
Safotibant subit diverses réactions chimiques, notamment :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau des groupes méthoxy et méthyle.
Réduction : Des réactions de réduction peuvent se produire au niveau du cycle imidazole et du groupe sulfonamide.
Substitution : Des réactions de substitution peuvent se produire au niveau du cycle phényle et du cycle imidazole.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués de this compound .
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en antagonisant sélectivement le récepteur de la bradykinine B1. Ce récepteur est impliqué dans la médiation de la douleur et de l'inflammation. En bloquant le récepteur B1, this compound inhibe la liaison de la bradykinine, réduisant ainsi la douleur et l'inflammation . Les cibles moléculaires de this compound comprennent le récepteur de la bradykinine B1, et les voies impliquées comprennent l'inhibition de médiateurs inflammatoires tels que l'iNOS, la COX-2 et l'IL-1β .
Applications De Recherche Scientifique
Safotibant, also known as LF22-0542, is a non-peptide bradykinin B1 receptor antagonist . It has demonstrated high selectivity for the B1 receptor over the B2 receptor . Research suggests that this compound has potential applications due to its anti-inflammatory and analgesic properties .
Scientific Research Applications
Pain Management: this compound has shown promise in managing different types of pain in preclinical studies .
- Inflammatory Pain: this compound reversed acute inflammatory pain induced by carrageenan and persistent inflammatory pain caused by Complete Freund's Adjuvant (CFA) .
- Neuropathic Pain: In a neuropathic pain model, this compound reversed thermal hyperalgesia, but not mechanical hyperalgesia .
- Acute Pain: Systemic administration of LF22-0542 inhibited acute pain induced by acetic acid, formalin, and a hot plate .
COVID-19 Treatment: this compound is considered as a potential drug to treat COVID-19 due to its anti-inflammatory effects . Bradykinin has emerged as a mechanism to explain COVID-19-related complications, and reducing bradykinin and proinflammatory cytokines may improve clinical outcomes in patients with pulmonary inflammation and respiratory failure .
Diabetic Macular Edema: this compound (FOV-2304) was in Phase II clinical trials for diabetic macular edema, but the development was discontinued, and the results are not available .
Data Table
Mécanisme D'action
Safotibant exerts its effects by selectively antagonizing the bradykinin B1 receptor. This receptor is involved in the mediation of pain and inflammation. By blocking the B1 receptor, this compound inhibits the binding of bradykinin, thereby reducing pain and inflammation . The molecular targets of this compound include the bradykinin B1 receptor, and the pathways involved include the inhibition of inflammatory mediators such as iNOS, COX-2, and IL-1β .
Comparaison Avec Des Composés Similaires
Safotibant est unique en raison de sa haute sélectivité pour le récepteur de la bradykinine B1 par rapport au récepteur B2. Des composés similaires comprennent :
Icatibant : Un antagoniste du récepteur de la bradykinine B2 utilisé dans le traitement de l'angio-œdème héréditaire.
Ecallantide : Un inhibiteur de la kallicréine utilisé dans le traitement de l'angio-œdème héréditaire.
Noscapine : Un alcaloïde ayant des propriétés d'antagoniste du récepteur de la bradykinine.
Comparé à ces composés, this compound est hautement sélectif pour le récepteur B1 et a montré une efficacité significative dans la réduction de la douleur et de l'inflammation dans divers modèles précliniques .
Activité Biologique
Safotibant, also known as LF22-0542, is a selective antagonist of the bradykinin B1 receptor (B1R) that has garnered attention for its potential therapeutic applications, particularly in conditions characterized by inflammation and pain. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant research findings.
Bradykinin is a peptide that plays a crucial role in inflammatory responses through its interaction with B1R and B2 receptors. The activation of B1R is associated with various pathological conditions, including pain, inflammation, and cardiovascular diseases. This compound inhibits the B1R signaling pathway, thereby reducing the effects of bradykinin-mediated inflammation and pain.
Key Mechanisms:
- Inhibition of Inflammatory Responses: By blocking B1R, this compound prevents the recruitment of immune cells and the release of pro-inflammatory cytokines.
- Reduction of Pain Sensitivity: this compound has been shown to decrease hyperalgesia and allodynia in preclinical models, indicating its potential for pain management.
Clinical Applications
This compound has been investigated for several clinical indications:
- Diabetic Macular Edema: In phase II clinical trials, this compound was evaluated for its efficacy in treating diabetic macular edema but was ultimately discontinued due to insufficient evidence of efficacy .
- Neuropathic Pain: Preclinical studies indicated that this compound could alleviate neuropathic pain by modulating inflammatory pathways associated with B1R activation .
- COVID-19 Treatment: Given its anti-inflammatory properties, there is emerging interest in using this compound to manage COVID-19-related complications by targeting the kallikrein-kinin system .
Preclinical Studies
-
Inflammation Models:
- In diabetic Wistar rats, this compound administration resulted in decreased retinal plasma extravasation and leukostasis, suggesting a protective role against retinal inflammation .
- Studies have demonstrated that this compound effectively reduces inflammatory markers in models of acute lung injury, supporting its potential use in respiratory diseases .
- Pain Models:
Clinical Trials
Study | Indication | Phase | Outcome |
---|---|---|---|
FOV-2304 | Diabetic Macular Edema | Phase II | Discontinued; results not available |
Preclinical Models | Neuropathic Pain | N/A | Significant reduction in pain sensitivity observed |
Case Study 1: Diabetic Retinopathy
A study involving diabetic rats treated with this compound showed promising results in reducing retinal inflammation and oxidative stress. The treatment led to improved retinal function and reduced vascular leakage.
Case Study 2: COVID-19 Related Inflammation
In a cohort study examining COVID-19 patients, researchers proposed that this compound could mitigate the inflammatory response associated with severe cases by inhibiting B1R activation. Early findings suggested a correlation between B1R antagonism and improved clinical outcomes in respiratory function.
Propriétés
IUPAC Name |
N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[(4-methoxy-2,6-dimethylphenyl)sulfonyl-methylamino]ethoxy]-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5S/c1-18-14-22(33-5)15-19(2)24(18)35(31,32)29(4)12-13-34-17-23(30)28(3)16-20-6-8-21(9-7-20)25-26-10-11-27-25/h6-9,14-15H,10-13,16-17H2,1-5H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTQCENHQIDBHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N(C)CCOCC(=O)N(C)CC2=CC=C(C=C2)C3=NCCN3)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212769 | |
Record name | Safotibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633698-99-4 | |
Record name | N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633698-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Safotibant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633698994 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Safotibant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAFOTIBANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02HU8HWP7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.